Roxatidine acetate

概要

説明

ロキサチジン酢酸塩は、特異的で競合的なヒスタミンH2受容体拮抗薬です。 主に胃潰瘍、ゾリンジャー・エリソン症候群、びらん性食道炎、胃食道逆流症、胃炎の治療に使用されます 。 この化合物は、胃の壁細胞に対するヒスタミンの効果を抑制することで作用し、胃酸の産生と分泌を減少させます .

準備方法

合成経路と反応条件

ロキサチジン酢酸塩の合成には、いくつかのステップが含まれます。

還元的アミノ化: ピペリジンは3-ヒドロキシベンズアルデヒドと反応して3-(1-ピペリジニルメチル)フェノールを形成します.

ウィリアムエーテル合成: この中間体は、N-(3-ブロモプロピル)フタルイミドとエーテル合成を行い、別の中間体を生成します.

脱保護: その後、中間体はヒドラジンを使用して脱保護され、(3-(1-ピペリジニルメチル)フェノキシ)プロピルアミンが形成されます.

アミド形成: グリコール酸と加熱することでアミドが形成されます.

工業生産方法

工業的な環境では、ロキサチジン酢酸塩塩酸塩の調製には、ロキサチジン酢酸塩塩酸塩を原料とし、グリシン、マンニトール、亜硫酸ナトリウム、エデト酸二ナトリウムを補助材料として使用して、液体形態を調製します .

化学反応の分析

ロキサチジン酢酸塩は、いくつかの種類の化学反応を起こします。

酸化と還元: この化合物は、特定の条件下で酸化または還元することができますが、詳細な経路は広く文書化されていません。

これらの反応に使用される一般的な試薬と条件には、アセチル化のための無水酢酸、アミド形成のためのグリコール酸、脱保護のためのヒドラジンなどがあります 。 これらの反応から生成される主要な生成物は、最終的なロキサチジン酢酸塩化合物につながる中間体です .

科学研究への応用

ロキサチジン酢酸塩は、幅広い科学研究への応用があります。

科学的研究の応用

Pharmacological Mechanism

Roxatidine acetate functions by competitively inhibiting the binding of histamine to H2 receptors on parietal cells in the gastric mucosa. This inhibition reduces intracellular cyclic AMP concentrations and subsequently decreases gastric acid secretion. Its potency is notably higher than that of some other H2 antagonists; studies indicate that it is 4 to 6 times more effective than cimetidine and up to twice as potent as ranitidine in gastric antisecretory activity .

Treatment of Gastric Ulcers

This compound has been extensively studied for its efficacy in treating gastric and duodenal ulcers. In a multicenter double-blind trial involving over 700 patients, this compound (75 mg twice daily) demonstrated comparable healing rates to cimetidine (200 mg four times daily), with both treatments achieving over 90% healing rates . The drug's effectiveness has been confirmed in various clinical settings across Europe and Asia, showcasing its role as a reliable anti-ulcer agent .

Management of Gastroesophageal Reflux Disease

The compound has also shown effectiveness in managing gastroesophageal reflux disease (GERD) by alleviating symptoms associated with acid reflux. Clinical studies have indicated that this compound can significantly reduce esophageal acid exposure, contributing to symptom relief in GERD patients .

Safety Profile

The safety profile of this compound is favorable, with a low incidence of adverse reactions reported in clinical trials (1.7% overall). Common side effects include skin rashes and constipation . Long-term studies have not indicated significant safety concerns, making it a viable option for chronic management of acid-related disorders.

Anti-inflammatory Effects

Recent investigations have highlighted the anti-inflammatory properties of this compound. Studies suggest that it may inhibit the activation of nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways in macrophages, indicating potential applications in inflammatory conditions . This suggests that roxatidine could be beneficial in treating inflammatory diseases beyond gastrointestinal disorders.

Atopic Dermatitis Treatment

This compound has been explored for its potential role in managing atopic dermatitis (AD). In animal models, oral administration of roxatidine significantly reduced dermatitis scores and alleviated skin symptoms associated with AD, suggesting its utility in dermatological applications . The mechanism appears to involve suppression of histamine release from mast cells, which is critical in allergic responses.

Case Studies and Clinical Trials

A detailed examination of clinical trials reveals the breadth of this compound's applications:

作用機序

ロキサチジン酢酸塩は、壁細胞のH2受容体においてヒスタミンを競合的に阻害することで作用します。 この阻害は、正常および食事刺激による胃酸の分泌を抑制します 。 この化合物は、胃のエンテロクロマフィン様細胞から放出されたヒスタミンが壁細胞のH2受容体への結合を阻害することで、酸の分泌を減少させます 。 さらに、ガストリンやアセチルコリンなどの、酸の分泌を促進する他の物質の影響を軽減します .

類似化合物との比較

生物活性

Roxatidine acetate is a novel H2-receptor antagonist that has garnered attention for its potent inhibitory effects on gastric acid secretion. Unlike traditional H2 antagonists such as cimetidine and ranitidine, this compound exhibits a unique chemical structure and mechanism of action, making it a significant subject of pharmacological research.

This compound functions by competitively inhibiting histamine at the parietal cell H2 receptors, thereby reducing gastric acid secretion. This action is dose-dependent and leads to decreased intracellular cyclic AMP concentrations in parietal cells. The drug is rapidly absorbed and converted to its active metabolite, roxatidine, with over 95% absorption following oral administration .

Pharmacological Profile

This compound has been shown to be 4 to 6 times more potent than cimetidine in inhibiting histamine-mediated gastric acid secretion. In clinical trials, it has demonstrated comparable efficacy to other H2 antagonists, achieving healing rates exceeding 90% for gastric and duodenal ulcers .

Table 1: Comparative Efficacy of this compound

| Study Type | This compound (75 mg) | Cimetidine (200 mg) | Healing Rate (%) |

|---|---|---|---|

| Clinical Trial | Twice Daily | Four Times Daily | >90 |

| Duration | Up to 8 weeks | Up to 8 weeks | >90 |

Clinical Applications

This compound has been effectively used in the treatment of various gastrointestinal disorders, including:

- Gastric ulcers

- Duodenal ulcers

- Reflux esophagitis

- Stomal ulcers

In a multicenter double-blind trial involving over 700 patients, both this compound and cimetidine produced similar healing rates, highlighting its clinical utility .

Safety Profile

The overall incidence of adverse reactions reported in clinical studies was low (1.7%), with the most common side effects being skin rashes and constipation . Importantly, this compound does not exhibit antiandrogenic effects nor does it influence hepatic drug-metabolizing enzymes .

Anti-Inflammatory Properties

Recent studies have explored the anti-inflammatory potential of this compound beyond its gastrointestinal applications. Research indicates that it may inhibit inflammatory pathways associated with allergic responses:

- Roxatidine suppresses NF-κB activation and reduces mast cell infiltration in models of atopic dermatitis (AD) .

- In experimental settings, it has shown promise in alleviating symptoms of AD by normalizing histopathological features in affected tissues .

Table 2: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Treatment Group | Control Group | Result |

|---|---|---|---|

| Histamine Levels | Reduced | Elevated | Significant Decrease |

| Mast Cell Infiltration | Decreased | Increased | Significant Reduction |

| Epidermis Thickness | Normalized | Thickened | Significant Improvement |

Case Studies

- Peptic Ulcer Maintenance : A study confirmed that administering 75 mg of this compound at night effectively maintained remission in patients with peptic ulcers, demonstrating its long-term safety and efficacy .

- Atopic Dermatitis Model : In a Dfb-induced AD mouse model, treatment with roxatidine resulted in significantly lower dermatitis scores compared to untreated controls, suggesting its potential for broader therapeutic applications beyond acid suppression .

特性

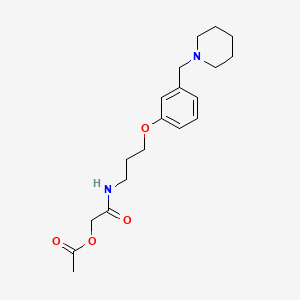

IUPAC Name |

[2-oxo-2-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]ethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-16(22)25-15-19(23)20-9-6-12-24-18-8-5-7-17(13-18)14-21-10-3-2-4-11-21/h5,7-8,13H,2-4,6,9-12,14-15H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTZFNFIKUPEJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)NCCCOC1=CC=CC(=C1)CN2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048325 | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The H2 antagonists are competitive inhibitors of histamine at the parietal cell H2 receptor. They suppress the normal secretion of acid by parietal cells and the meal-stimulated secretion of acid. They accomplish this by two mechanisms: histamine released by ECL cells in the stomach is blocked from binding on parietal cell H2 receptors which stimulate acid secretion, and other substances that promote acid secretion (such as gastrin and acetylcholine) have a reduced effect on parietal cells when the H2 receptors are blocked. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

78628-28-1 | |

| Record name | Roxatidine acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78628-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Roxatidine acetate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078628281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROXATIDINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUP3LSD0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145-146 for HCl salt, 145 - 146 (hydrochloride salt) | |

| Record name | Roxatidine acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Roxatidine acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。